![molecular formula C15H20N4S B7589985 N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B7589985.png)
N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine
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Overview
Description
N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine, also known as BMT-54, is a compound that has been synthesized for its potential use as a therapeutic agent. This molecule has been the subject of scientific research due to its unique structure and potential pharmacological properties. In
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine is not fully understood, but it is believed to be a potent inhibitor of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine may increase the levels of these neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases. Additionally, N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine has been shown to have analgesic and anxiolytic effects, which may make it a potential treatment for pain and anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine in lab experiments is its unique structure, which may lead to novel pharmacological properties. Additionally, N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine has been shown to have activity against a variety of diseases, making it a potential therapeutic agent for multiple indications. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research of N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine. One potential direction is the development of more potent and selective MAO inhibitors based on the structure of N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine. Additionally, further research is needed to understand the potential side effects of N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine and its safety profile. Finally, N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine may be studied in combination with other therapeutic agents to determine its potential synergistic effects.
Synthesis Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine involves a multi-step process that starts with the reaction of 1-benzylpiperidine with thionyl chloride to form 1-(benzylthio)piperidine. This intermediate is then reacted with methyl isothiocyanate to form N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine has been the subject of scientific research due to its potential use as a therapeutic agent. It has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine has also been studied for its potential as a pain reliever and anxiolytic.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-12-16-15(20-18-12)17-14-7-9-19(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQRWOWOMNEBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine |
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